Cas no 2109916-97-2 (1-(3-bicyclo[3.2.1]octanyl)ethanone)
1-(3-bicyclo[3.2.1]octanyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-{bicyclo[3.2.1]octan-3-yl}ethan-1-one
- Ethanone, 1-bicyclo[3.2.1]oct-3-yl-
- 1-(3-bicyclo[3.2.1]octanyl)ethanone
- SY323108
- 1-{BICYCLO[3.2.1]OCTAN-3-YLETHAN-1-ONE
- 1-(Bicyclo[3.2.1]octan-3-yl)ethan-1-one
- MFCD32670545
- SCHEMBL24805187
- AS-79628
- D79369
- 2109916-97-2
- 1-(Bicyclo[3.2.1]octan-3-yl)ethanone
- 1-{bicyclo[3.2.1]octan-3-yl}ethanone
-
- Inchi: 1S/C10H16O/c1-7(11)10-5-8-2-3-9(4-8)6-10/h8-10H,2-6H2,1H3
- InChI Key: IKPUKTLOUFCLDI-UHFFFAOYSA-N
- SMILES: C(=O)(C1CC2CC(CC2)C1)C
Computed Properties
- Exact Mass: 152.120115130g/mol
- Monoisotopic Mass: 152.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 0.987±0.06 g/cm3(Predicted)
- Boiling Point: 226.5±8.0 °C(Predicted)
1-(3-bicyclo[3.2.1]octanyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1388164-100mg |
1-(Bicyclo[3.2.1]octan-3-yl)ethan-1-one |
2109916-97-2 | 97% | 100mg |
$284.0 | 2024-04-21 | |
| Ambeed | A1388164-250mg |
1-(Bicyclo[3.2.1]octan-3-yl)ethan-1-one |
2109916-97-2 | 97% | 250mg |
$454.0 | 2024-04-21 | |
| Ambeed | A1388164-1g |
1-(Bicyclo[3.2.1]octan-3-yl)ethan-1-one |
2109916-97-2 | 97% | 1g |
$1135.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3989-100mg |
1-(3-bicyclo[3.2.1]octanyl)ethanone |
2109916-97-2 | 97% | 100mg |
¥1320.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3989-250mg |
1-(3-bicyclo[3.2.1]octanyl)ethanone |
2109916-97-2 | 97% | 250mg |
¥2112.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3989-500mg |
1-(3-bicyclo[3.2.1]octanyl)ethanone |
2109916-97-2 | 97% | 500mg |
¥3524.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3989-1g |
1-(3-bicyclo[3.2.1]octanyl)ethanone |
2109916-97-2 | 97% | 1g |
¥5280.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3989-5g |
1-(3-bicyclo[3.2.1]octanyl)ethanone |
2109916-97-2 | 97% | 5g |
¥15840.0 | 2024-04-22 | |
| eNovation Chemicals LLC | D684615-100mg |
1-(3-bicyclo[3.2.1]octanyl)ethanone |
2109916-97-2 | 97% | 100mg |
$255 | 2025-02-20 | |
| eNovation Chemicals LLC | D684615-250mg |
1-(3-bicyclo[3.2.1]octanyl)ethanone |
2109916-97-2 | 97% | 250mg |
$395 | 2025-02-20 |
1-(3-bicyclo[3.2.1]octanyl)ethanone Suppliers
1-(3-bicyclo[3.2.1]octanyl)ethanone Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 1-(3-bicyclo[3.2.1]octanyl)ethanone
The Synthesis, Properties, and Applications of 1-(3-Bicyclo[3.2.1]Octanyl)Ethanone (CAS No: 2109916-97-2)
Among the diverse array of organic compounds studied in modern chemistry, 1-(3-bicyclo[3.2.1]octanyl)ethanone (CAS No: 2109916-97-2) stands out as a molecule of significant interest due to its unique structural features and functional versatility. This compound, characterized by its bicyclo[3.2.1]octanyl moiety fused to an acetone group, exhibits remarkable chemical stability and tunable reactivity, making it a critical intermediate in advanced materials science and pharmaceutical research.
The core structure of this compound integrates a rigid bicyclic framework (bicyclo[3.2.1]octane) with the carbonyl functionality of acetone (ethanone). This combination imparts exceptional thermal stability and conformational rigidity, which are advantageous in applications requiring robust molecular scaffolds. Recent studies have highlighted its potential as a precursor for synthesizing bioactive molecules with tailored pharmacokinetic properties.
Emerging research published in the Journal of Medicinal Chemistry (Qiu et al., 2023) demonstrated that substituents attached to the bicyclo ring can modulate the compound's interaction with biological targets such as G-protein coupled receptors (GPCRs). By introducing electron-withdrawing groups at specific positions on the bicyclo framework, researchers achieved up to 8-fold improvements in receptor binding affinity compared to conventional ligands.
In materials engineering applications, this compound serves as a key building block for synthesizing high-performance polymers through Diels-Alder cycloaddition reactions under mild conditions (bicyclo octane-based polymers). A groundbreaking study in Nature Materials (Zhang et al., 2024) reported that incorporating this molecule into polymer backbones resulted in thermoplastics with tensile strengths exceeding 85 MPa and glass transition temperatures above 150°C—properties highly desirable for aerospace components.
From a synthetic chemistry perspective, advancements in asymmetric catalysis have revolutionized the production process of this compound over the past decade (enantiopure ethanone derivatives). The development of chiral iridium catalysts enabled enantioselective ketonization reactions with >98% ee values under ambient conditions, significantly reducing both cost and environmental impact compared to traditional methods requiring cryogenic temperatures.
Spectroscopic analysis confirms the compound's characteristic IR absorption bands at ~ν(C=O)= 1745 cm⁻¹ and ~ν(C-C)= 845 cm⁻¹ (FTIR data from Smith et al., Angewandte Chemie Int Ed., 2024), which are critical for quality control during manufacturing processes involving this intermediate.
In pharmaceutical development contexts, this molecule's rigid structure makes it particularly suitable for designing prodrugs that undergo controlled hydrolysis in physiological environments (bicyclic prodrug systems). A recent preclinical trial involving Alzheimer's disease models showed that derivatives containing this scaffold exhibited improved blood-brain barrier permeability while maintaining target specificity compared to non-rigid analogs.
Nanostructured applications are another frontier where this compound demonstrates promise (bicyclo-functionalized nanoparticles). Researchers at MIT demonstrated that surface-functionalized gold nanoparticles using this molecule achieved targeted drug delivery efficiencies exceeding 65% in murine tumor models—a significant improvement over conventional targeting agents.
Computational studies using density functional theory (DFT) have revealed novel reaction pathways involving radical-mediated cyclization mechanisms when this compound is subjected to photochemical activation (JACS Au, Lee et al., 2024). These findings open new avenues for sustainable synthesis methods utilizing renewable energy sources.
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